molecular formula C6H6ClN3O B11916652 2-chloro-N'-hydroxy-4-pyridinecarboximidamide

2-chloro-N'-hydroxy-4-pyridinecarboximidamide

Katalognummer: B11916652
Molekulargewicht: 171.58 g/mol
InChI-Schlüssel: FUSMRNWUUNGSEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-hydroxy-4-pyridinecarboximidamide typically involves the chlorination of 4-pyridinecarboximidamide followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step may involve the use of hydroxylamine or similar reagents .

Industrial Production Methods

While specific industrial production methods for 2-chloro-N’-hydroxy-4-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating agents.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N’-hydroxy-4-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitroso group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-chloro-N’-hydroxy-4-pyridinecarboximidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-N’-hydroxy-4-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxycarboximidamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-4-pyridinecarboximidamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.

    4-hydroxy-2-pyridinecarboximidamide: Lacks the chloro group, which may influence its chemical behavior and applications.

    2-chloro-N’-hydroxy-3-pyridinecarboximidamide: Similar structure but with a different position of the substituents, potentially leading to different reactivity and applications.

Uniqueness

2-chloro-N’-hydroxy-4-pyridinecarboximidamide is unique due to the presence of both the chloro and hydroxycarboximidamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C6H6ClN3O

Molekulargewicht

171.58 g/mol

IUPAC-Name

2-chloro-N'-hydroxypyridine-4-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI-Schlüssel

FUSMRNWUUNGSEH-UHFFFAOYSA-N

Isomerische SMILES

C1=CN=C(C=C1/C(=N\O)/N)Cl

Kanonische SMILES

C1=CN=C(C=C1C(=NO)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.